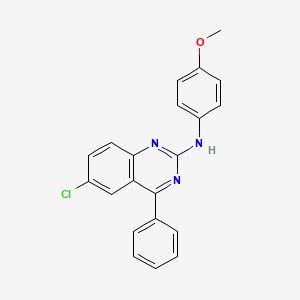

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

描述

属性

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c1-26-17-10-8-16(9-11-17)23-21-24-19-12-7-15(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZQLTYYOWMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

Substitution Reactions:

Coupling Reactions: The final step involves coupling the 4-methoxyphenyl group to the quinazoline core using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

化学反应分析

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

科学研究应用

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Research: Researchers investigate its effects on cellular pathways and molecular targets to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in organic synthesis.

作用机制

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .

相似化合物的比较

Structural and Functional Comparisons with Analogous Compounds

Substituent Modifications on the Quinazoline Core

Chloro Substituents

- The nitro group may increase metabolic instability compared to the methoxy group .

- 6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine : Substituting 4-methoxy with 2-chloro () reduces hydrogen-bonding capacity (polar surface area: 28.37 vs. ~40–50 for methoxy analogs) and increases lipophilicity (logP = 6.46), which may affect blood-brain barrier (BBB) penetration .

Methoxy Substituents

- N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) : Replacing the 6-chloro and 4-phenyl groups with 2-methyl () improves BBB penetration (logP ~3.5) and apoptosis induction (EC50 = 2 nM). This highlights the trade-off between halogenated substituents (e.g., chloro) for target affinity and smaller alkyl groups for pharmacokinetics .

- N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride: Additional methoxy groups at positions 6 and 7 () enhance solubility but may sterically hinder target binding compared to mono-methoxy derivatives .

Modifications on the Aniline Moiety

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Compounds

Kinase Inhibition

Quinazolines with 4-anilino substitutions are potent kinase inhibitors. For example:

- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () inhibits CLK1/4 with IC50 < 100 nM, suggesting that halogen and heteroaryl substitutions enhance kinase selectivity .

- The target compound’s 6-chloro and 4-phenyl groups may similarly stabilize interactions with kinase ATP-binding pockets, though activity data is lacking.

Apoptosis Induction

Radiosensitization

- PPA4 () and related pyrimidine/quinazoline analogs enhance radiosensitivity in lung cancer cells, likely through DNA damage potentiation. The target compound’s chloro group may similarly act as a radiosensitizer by increasing electron affinity .

生物活性

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Quinazolines, including this compound, exert their biological effects through various mechanisms:

- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of key kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing pro-inflammatory cytokines .

Antitumor Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound showed low micromolar cytotoxicity against MGC-803 cells with an IC50 value of 0.85 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MGC-803 | TBD | Induces apoptosis |

| Compound 18 | MGC-803 | 0.85 | Inhibits migration and induces cell cycle arrest |

Analgesic and Anti-inflammatory Activity

The analgesic properties of quinazoline compounds have been explored, with some derivatives showing comparable efficacy to standard analgesics like diclofenac. A study highlighted that certain modifications at the C-2 position significantly enhanced analgesic activity .

| Compound | Dose (mg/kg) | Analgesic Activity (%) |

|---|---|---|

| Standard Diclofenac | 20 | 62 ± 1.49 |

| Modified Quinazoline | 20 | 73 ± 1.94 |

Case Studies

- Induction of Apoptosis : In a study involving T47D breast cancer cells, a related compound was found to activate caspase pathways with an EC50 for caspase activation of 2 nM, indicating potent apoptotic induction .

- Inhibition of Biofilm Formation : Quinazoline derivatives have also been evaluated for their ability to inhibit biofilm formation in bacterial pathogens, demonstrating potential applications in combating antibiotic resistance .

常见问题

Q. What synthetic routes are effective for preparing 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or dehydrosulfurization. For example, 4-chloroquinazoline intermediates can react with 4-methoxyaniline under mild conditions (e.g., DMF, Hünig’s base, room temperature) to form the target compound . Dehydrosulfurization using iodine (I₂) and triethylamine (Et₃N) at room temperature has also been effective for analogous quinazoline derivatives, achieving yields >95% . Key conditions include stoichiometric control of amines, inert atmospheres, and purification via silica column chromatography with gradient elution (ethyl acetate/hexanes).

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline cores) . LCMS with trifluoroacetic acid-modified gradients (acetonitrile/water) ensures purity (>95%) and verifies molecular ion peaks (e.g., [M+H]⁺ via HRMS) . IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~776 cm⁻¹) . For advanced validation, X-ray crystallography or 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize dehydrosulfurization methods to improve yields in quinazoline synthesis?

- Methodological Answer : Optimize dehydrosulfurization by screening agents (e.g., I₂/Et₃N vs. DCC) and reaction times. For example, iodine-mediated dehydrosulfurization avoids heating, reduces side products, and achieves >99% yields in 2 hours for oxadiazine analogs . Solvent choice (e.g., acetone vs. DMF) and stoichiometric ratios (1:1.2 for amine:halide) are critical. Monitor reactions via TLC and isolate products using LiCl washes to remove unreacted starting materials .

Q. What strategies address solubility challenges during purification of this compound?

- Methodological Answer : Poor solubility in polar solvents can be mitigated by:

- Salt formation : Convert the free base to a hydrochloride salt using HCl/EtOAc .

- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexanes) with slow cooling to enhance crystal formation .

- Microwave-assisted synthesis : Reduces reaction times and improves purity, minimizing purification steps .

Q. How can discrepancies in biological activity data across different assays be resolved?

- Methodological Answer : Address contradictions by:

- Standardizing assays : Use consistent cell lines (e.g., HeLa for apoptosis) and controls (e.g., staurosporine) .

- Dose-response curves : Validate IC₅₀ values across multiple replicates. For example, caspase-3 activation assays identified apoptosis-inducing activity in quinazoline derivatives at 1–10 μM .

- Off-target profiling : Screen against kinase panels (e.g., Reaction Biology’s KinaseScan) to rule out nonspecific interactions .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of kinase domains (e.g., EGFR or CLK1) to identify key interactions (e.g., hydrogen bonds with methoxy groups) . MD simulations (GROMACS) assess stability over 100-ns trajectories, while QSAR models correlate substituent electronegativity (e.g., chloro vs. methoxy) with inhibitory potency . Validate predictions with SPR (surface plasmon resonance) for kinetic binding parameters (KD, kon/koff).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。